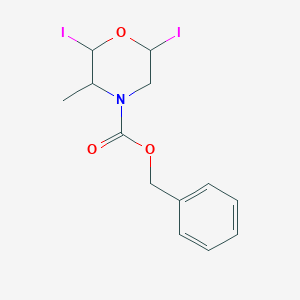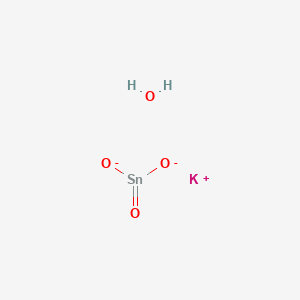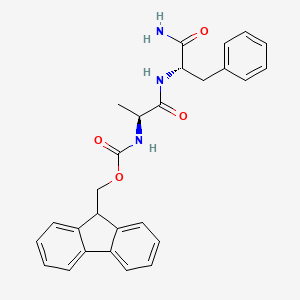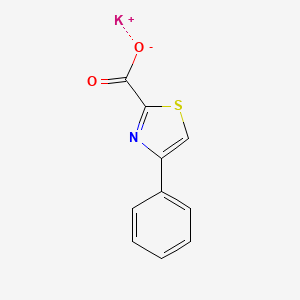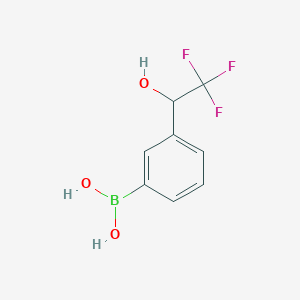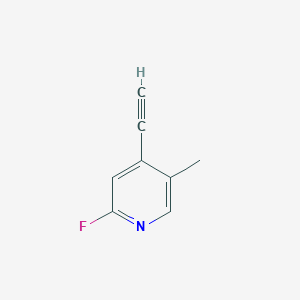
4-Ethynyl-2-fluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluoro substituents on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-5-methylpyridine typically involves multi-step organic reactions. One common method includes the use of fluorinated intermediates and ethynylation reactions. For instance, starting from 2-fluoro-5-methylpyridine, an ethynyl group can be introduced using ethynylation reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions and the use of advanced fluorinating agents are employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Ethynyl-2-fluoro-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2-fluoro-5-methylpyridine is influenced by its electronic properties. The fluoro substituent exerts an electron-withdrawing effect, which can modulate the reactivity of the pyridine ring. This modulation affects the compound’s interaction with molecular targets, such as enzymes or receptors, and influences its biological activity .
Comparación Con Compuestos Similares
2-Fluoro-5-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynylpyridine: Lacks the fluoro substituent, affecting its electronic properties.
2,4-Difluoropyridine: Contains an additional fluoro group, leading to distinct chemical behavior.
Uniqueness: 4-Ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of ethynyl and fluoro substituents, which confer specific electronic and steric effects. These effects make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H6FN |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-ethynyl-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |
Clave InChI |
JJUFHELSWWPBGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C#C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)




